molecular formula C18H17NO5 B594902 2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1219360-65-2

2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B594902
M. Wt: 327.336
InChI Key: RJRGMHIAVPAIOT-UHFFFAOYSA-N
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Description

The compound “2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a complex organic molecule. It is related to Monobenzyl phthalate (2-((Benzyloxy)carbonyl)benzoic acid), which is a urinary metabolite associated with exposure to phthalates, such as diethylhexyl phthalate (DEHP) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the benzyloxy carbonyl group, and the attachment of the carboxylic acid group. Protodeboronation of alkyl boronic esters utilizing a radical approach could be a part of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a tetrahydroisoquinoline ring, a benzyloxy carbonyl group, and a carboxylic acid group. The carbonyl group is polar, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl group, which is electrophilic and can be attacked by nucleophiles . The benzylic position is also activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group could affect its solubility, boiling point, and melting point .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactivity, and potential applications. It could also be interesting to study its metabolic pathways and its effects on biological systems .

properties

IUPAC Name

6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRGMHIAVPAIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661463
Record name 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

1219360-65-2
Record name 2-[(Benzyloxy)carbonyl]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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